N-(2,6-dimethylphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide
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Overview
Description
N-(2,6-Dimethylphenyl)-4-[(N-phenylbenzenesulfonamido)methyl]benzamide is a complex organic compound with a unique structure that combines aromatic rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-4-[(N-phenylbenzenesulfonamido)methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 2,6-dimethylaniline with benzoyl chloride to form N-(2,6-dimethylphenyl)benzamide.
Sulfonamide Formation: The next step involves the reaction of the benzamide intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide group.
Final Coupling: The final step is the coupling of the sulfonamide intermediate with formaldehyde and aniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-4-[(N-phenylbenzenesulfonamido)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-4-[(N-phenylbenzenesulfonamido)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-4-[(N-phenylbenzenesulfonamido)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)benzamide: Lacks the sulfonamide group, resulting in different biological activity.
N-Phenylbenzenesulfonamide: Lacks the benzamide group, affecting its interaction with molecular targets.
4-[(N-Phenylbenzenesulfonamido)methyl]benzamide: Similar structure but different substitution pattern on the aromatic rings.
Uniqueness
N-(2,6-Dimethylphenyl)-4-[(N-phenylbenzenesulfonamido)methyl]benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both benzamide and sulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H26N2O3S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C28H26N2O3S/c1-21-10-9-11-22(2)27(21)29-28(31)24-18-16-23(17-19-24)20-30(25-12-5-3-6-13-25)34(32,33)26-14-7-4-8-15-26/h3-19H,20H2,1-2H3,(H,29,31) |
InChI Key |
MLTBGAKWMHHVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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